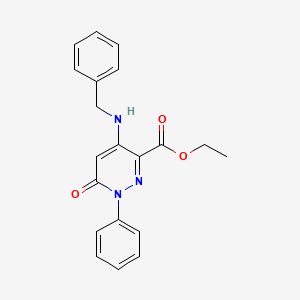

Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of Ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which were synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . Similarly, the synthesis of Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved by a Biginelli three-component cyclocondensation reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Crystal structure and molecular analysis are crucial for understanding the properties of a compound. For instance, the crystal structure of Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate was determined using X-ray diffraction, revealing a half-chair conformation of the thiazinane ring . Similarly, the molecular structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was confirmed by X-ray diffraction studies . These techniques would be applicable for analyzing the molecular structure of Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate.

Chemical Reactions Analysis

The reactivity and interaction of compounds can be studied through various analyses. For example, the vibrational analysis of Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of dimers in the solid state by heteronuclear double hydrogen bonding . Such analyses could shed light on the potential reactions and interactions involving Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from its molecular structure and synthesis pathway. For instance, the polymorphic forms of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate showed different biological activities, which were explained by a comparative analysis of their molecular and crystal structures . The antioxidant and radioprotective activities of Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were evaluated in vitro and in vivo, indicating the importance of functional assays in determining the properties of such compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- This compound has been synthesized and characterized in various studies. For example, Mure, Wang, and Klinman (2003) synthesized 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model compound for lysine tyrosyl quinone (LTQ) cofactor of lysyl oxidase (LOX), highlighting its relevance in enzymatic function and biochemical pathways (Mure, Wang, & Klinman, 2003).

Antimicrobial and Antifungal Activity

- Compounds related to Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have shown potential antimicrobial and antifungal activities. Desai, Shihora, and Moradia (2007) reported the synthesis of new quinazolines that exhibited antimicrobial properties (Desai, Shihora, & Moradia, 2007).

Chemical Transformations

- Research by Bezenšek et al. (2012) focused on the transformations of enaminones to synthesize imidazolone derivatives, demonstrating the compound's versatility in chemical reactions (Bezenšek et al., 2012).

Photolytic Rearrangements

- Bhatia et al. (1998) studied the photolytic rearrangements of dihydro-1,3-thiazines, contributing to the understanding of light-induced chemical transformations (Bhatia et al., 1998).

Crystal Structure Analysis

- The study by Li, Tian, and Wang (2013) analyzed the crystal structure of a related compound, providing insights into its molecular geometry and potential interactions (Li, Tian, & Wang, 2013).

Eigenschaften

IUPAC Name |

ethyl 4-(benzylamino)-6-oxo-1-phenylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-2-26-20(25)19-17(21-14-15-9-5-3-6-10-15)13-18(24)23(22-19)16-11-7-4-8-12-16/h3-13,21H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDKWKULRAYYPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)

![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)

![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)

![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)